REACTION_SMILES
|
[CH3:21][OH:22].[Cl:17][CH:18]([Cl:19])[Cl:20].[Li+:16].[NH2:1][CH:2]([C:3](=[O:4])[O:5][CH3:6])[CH2:7][c:8]1[c:9]([CH3:14])[n:10][o:11][c:12]1[CH3:13].[NH3:23].[Na+:28].[O-:24][C:25]([OH:26])=[O:27].[O:47]1[CH2:48][CH2:49][O:50][CH2:51][CH2:52]1.[OH-:15].[cH:29]1[c:30]2[c:43]([cH:44][cH:45][cH:46]1)-[c:38]1[c:37]([cH:42][cH:41][cH:40][cH:39]1)[CH:31]2[CH2:32][O:33][C:34]([Cl:35])=[O:36]>>[NH2:1][CH:2]([C:3](=[O:4])[OH:5])[CH2:7][c:8]1[c:9]([CH3:14])[n:10][o:11][c:12]1[CH3:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(N)Cc1c(C)noc1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)OCC1c2ccccc2-c2ccccc21
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1noc(C)c1CC(N)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |